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Compound of Interest

Compound Name: 7-Bromo-2-chloroquinoline

Cat. No.: B1339914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quinoline scaffolds are a cornerstone in the development of potent kinase inhibitors, with

numerous approved drugs and clinical candidates featuring this privileged heterocyclic core.

The targeted inhibition of protein kinases is a critical strategy in contemporary cancer therapy,

as these enzymes are often dysregulated in malignant cells, driving proliferation, survival, and

angiogenesis. 7-Bromo-2-chloroquinoline is a versatile starting material for the synthesis of

novel kinase inhibitors, offering two distinct and differentially reactive halogenated positions.

This allows for selective and sequential functionalization, enabling the creation of diverse

chemical libraries for screening against various kinase targets.

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr),

readily reacting with amines. In contrast, the bromine atom at the C7 position is more amenable

to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C

bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This differential

reactivity provides a strategic advantage in the design and synthesis of complex quinoline

derivatives. These application notes provide detailed protocols for the synthesis of potential

kinase inhibitors derived from 7-Bromo-2-chloroquinoline, targeting key signaling pathways

implicated in cancer, such as EGFR, VEGFR-2, and PI3K/Akt.
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The primary synthetic approach for elaborating the 7-Bromo-2-chloroquinoline scaffold

involves a two-step functionalization. First, a nucleophilic aromatic substitution at the C2

position is typically performed, followed by a palladium-catalyzed cross-coupling reaction at the

C7 position. This sequence allows for the introduction of a wide variety of substituents to

explore the chemical space and optimize for potency and selectivity against target kinases.
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7-Bromo-2-chloroquinoline

Nucleophilic Aromatic Substitution
(e.g., with an amine R¹-NH₂)

 Step 1 

7-Bromo-2-(R¹-amino)quinoline

Suzuki-Miyaura Coupling
(with R²-B(OH)₂)

 Step 2a 

Buchwald-Hartwig Amination
(with R²-NH₂)

 Step 2b 

7-(R²-Aryl/Heteroaryl)-2-(R¹-amino)quinoline 7-(R²-Amino)-2-(R¹-amino)quinoline
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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